molecular formula C10H11NO B2504789 4-Hydroxy-3-isopropylbenzonitrile CAS No. 46057-54-9

4-Hydroxy-3-isopropylbenzonitrile

Cat. No. B2504789
CAS RN: 46057-54-9
M. Wt: 161.204
InChI Key: RHYWJKNWORGPOY-UHFFFAOYSA-N
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Description

4-Hydroxy-3-isopropylbenzonitrile is a chemical compound that is part of a broader class of organic compounds known as benzonitriles. These compounds contain a benzene ring attached to a nitrile group (CN) and can have various substituents that modify their chemical properties. While the specific compound 4-Hydroxy-3-isopropylbenzonitrile is not directly studied in the provided papers, related compounds such as 4-hydroxybenzonitrile and its derivatives have been extensively researched. These studies provide insights into the synthesis, molecular structure, chemical reactions, and physical and chemical properties of similar compounds .

Synthesis Analysis

The synthesis of benzonitrile derivatives can be complex, involving multiple steps and various reagents. For instance, a one-pot synthesis method for 3,5-dimethyl-4-hydroxybenzonitrile has been developed, which starts from 3,5-dimethyl-4-hydroxybenzaldehyde and uses hydroxylamine hydrochloride in solvents like DMF to achieve high yields and purity . Similarly, multicyclic poly(benzonitrile ether)s have been synthesized from silylated 1,1,1-tris(4-hydroxyphenyl)ethane and difluorobenzonitriles, demonstrating the versatility of benzonitrile derivatives in polymer chemistry .

Molecular Structure Analysis

The molecular structure of benzonitrile derivatives is crucial in determining their physical and chemical properties. X-ray diffraction analysis has been used to determine the molecular and crystal structures of a 4-hydroxy derivative of a cyclohexanone compound, revealing an orthorhombic crystal system and specific hydrogen bonding patterns . This type of analysis is essential for understanding the structural characteristics of benzonitrile derivatives, which can influence their reactivity and interactions with other molecules.

Chemical Reactions Analysis

Benzonitrile derivatives undergo various chemical reactions that can alter their structure and function. For example, the conversion of 4-hydroxybenzonitrile into its oxyanion form has been studied, showing significant spectral changes in the IR spectra and alterations in the electronic structure of the molecule . Additionally, the synthesis of new derivatives of 2-amino-4-hydroxybenzonitrile and their herbicidal properties have been explored, indicating the potential for these compounds in agricultural applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzonitrile derivatives are influenced by their molecular structure and the nature of their substituents. Studies have shown that the introduction of halogen atoms or aliphatic ring systems can significantly affect the liquid-crystal transition temperatures of these compounds . Moreover, polymorphism and pseudopolymorphism in co-crystals of benzonitrile derivatives have been observed, which can impact their solubility and stability .

Scientific Research Applications

Conversion into Oxyanions

4-Hydroxybenzonitriles, including variants like 4-Hydroxy-3-isopropylbenzonitrile, can be converted into oxyanions. This process has been studied using infrared spectra and theoretical calculations, revealing significant structural and electronic changes upon deprotonation. Such transformations are crucial in understanding the chemical behavior and potential applications of these compounds (Georgieva, Angelova, & Binev, 2004).

MALDI Matrix for Biomolecule Analysis

The compound 4-hydroxy-3-nitrobenzonitrile, a closely related variant, has been identified as an effective matrix for Matrix-assisted laser desorption/ionization mass spectrometry (MALDI MS). It is particularly useful for analyzing small molecules like peptides and proteins, offering a clean background in low mass range and strong UV absorption properties. This implies potential applications of 4-Hydroxy-3-isopropylbenzonitrile in similar analytical settings (Gu et al., 2021).

Synthesis of Specific Chemicals

Herbicide Resistance in Transgenic Plants

4-Hydroxybenzonitriles have been studied for their role in conferring herbicide resistance. A gene encoding a specific nitrilase that converts bromoxynil (3,5-dibromo-4-hydroxybenzonitrile) to a less toxic metabolite has been identified. This discovery suggests the potential for 4-Hydroxy-3-isopropylbenzonitrile to be involved in developing herbicide-resistant transgenic plants (Stalker, Mcbride, & Malyj, 1988).

Safety and Hazards

While specific safety data for 4-Hydroxy-3-isopropylbenzonitrile is not available, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

The future directions for 4-Hydroxy-3-isopropylbenzonitrile could involve its use in research and development, scale-up manufacturing, custom synthesis, and as a component in pre-packaged inventories . It could also be used in the synthesis of new materials and the establishment of structure–function relationships .

properties

IUPAC Name

4-hydroxy-3-propan-2-ylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-7(2)9-5-8(6-11)3-4-10(9)12/h3-5,7,12H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHYWJKNWORGPOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=CC(=C1)C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-3-isopropylbenzonitrile

Synthesis routes and methods

Procedure details

4-Bromo-2-isopropyl-phenol (500 mg, 2.3 mmol), Zn(CN)2 (270 mg, 2.3 mmol) and tetrakis(triphenylphosophine)palladium (237 mg) were mixed in DMF (1 mL) in a microwave reaction tube. It was reacted under microwave condition at 180° C. for 20 minutes. The mixture was filted and purified by by silica gel chromatography (40% -60% EtOAc/Hexane) to provide the title compound (220 mg, 60%). MS (DCI) m/z 162 (M+H)+.
Quantity
500 mg
Type
reactant
Reaction Step One
[Compound]
Name
tetrakis(triphenylphosophine)palladium
Quantity
237 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
270 mg
Type
catalyst
Reaction Step One
Yield
60%

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